molecular formula C9H5ClN4 B15260914 12-Chloro-2,3,10,11-tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9,11-hexaene

12-Chloro-2,3,10,11-tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9,11-hexaene

Cat. No.: B15260914
M. Wt: 204.61 g/mol
InChI Key: WZCHJZMLOWNEFX-UHFFFAOYSA-N
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Description

12-Chloro-2,3,10,11-tetraazatricyclo[6410,4,13]trideca-1,4(13),5,7,9,11-hexaene is a complex organic compound with a molecular formula of C₉H₅ClN₄ This compound is notable for its unique tricyclic structure, which includes multiple nitrogen atoms and a chlorine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-Chloro-2,3,10,11-tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9,11-hexaene typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of the chlorine substituent. Common reagents used in these reactions include chlorinating agents and nitrogen-containing precursors. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. Industrial production would also involve stringent quality control measures to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions

12-Chloro-2,3,10,11-tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9,11-hexaene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the nitrogen atoms or the chlorine substituent.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted tricyclic compounds.

Scientific Research Applications

12-Chloro-2,3,10,11-tetraazatricyclo[641

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 12-Chloro-2,3,10,11-tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9,11-hexaene involves its interaction with molecular targets, such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, potentially modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

12-Chloro-2,3,10,11-tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9,11-hexaene is unique due to its specific arrangement of nitrogen atoms and the presence of a chlorine substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized research applications.

Properties

Molecular Formula

C9H5ClN4

Molecular Weight

204.61 g/mol

IUPAC Name

12-chloro-2,3,10,11-tetrazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),9,11-hexaene

InChI

InChI=1S/C9H5ClN4/c10-9-8-7-5(4-11-14-9)2-1-3-6(7)12-13-8/h1-4H,(H,12,13)

InChI Key

WZCHJZMLOWNEFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)NN=C3C(=NN=C2)Cl

Origin of Product

United States

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